Sodium tellurium oxide pentahydrate

Overview

Description

Sodium tellurium oxide pentahydrate, also known as Sodium tellurite, is an inorganic tellurium compound with the formula Na2TeO3. It is a water-soluble white solid and a weak reducing agent . It is an intermediate in the extraction of the element, tellurium; it is a product obtained from anode slimes and is a precursor to tellurium .

Synthesis Analysis

The main source of tellurium is from copper anode slimes, which contain precious metals as well as various tellurides. These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurite . The electrolysis of a tellurite solution yields purified tellurium .Molecular Structure Analysis

In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO3^2- which are pyramidal .Chemical Reactions Analysis

Tellurium has properties similar to sulfur and selenium. Sodium tellurite is both a weak oxidizing agent and a weak reducing agent .Physical And Chemical Properties Analysis

Sodium tellurite is a white crystalline powder with a density of 6.245 g/cm^3. It is soluble in water and has a melting point of 710 °C .Scientific Research Applications

Field: Electronics and Optoelectronics

Tellurium nanostructures have shown great potential in the field of electronics and optoelectronics .

Summary of the Application

As a p-type narrow bandgap semiconductor, tellurium nanostructure has outstanding electrical properties, controllable bandgap, and good environmental stability . They show great application prospects in next-generation electronics and optoelectronic devices .

Methods of Application

The synthesis of tellurium nanostructures involves various methods that allow control over size, shape, and structure . Scanning electron microscopy and transmission electron microscopy are the main characterization methods for their morphology .

Results or Outcomes

The applications of tellurium nanostructures in electronics and optoelectronics include field-effect transistors, photodetectors, and sensors . The specific results or outcomes would depend on the particular application and device.

Field: Biomedical Applications

Tellurium-based nanoparticles have shown great potential in the field of biomedicine .

Summary of the Application

Bismuth telluride and other tellurium-based nanoparticles have been heavily investigated for therapeutic purposes . They have unique structural, physicochemical, and compositional features that combine various properties, such as a high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .

Methods of Application

The fabrication of these nanoparticles involves various processes, and their surfaces can be easily modified with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Results or Outcomes

The main biomedical applications include drug delivery and cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .

Safety And Hazards

Future Directions

Tellurium nanostructures, which can be synthesized from Sodium tellurium oxide pentahydrate, show great application prospects in next-generation electronics and optoelectronic devices . The future challenges, opportunities, and development directions of tellurium nanomaterials are being actively researched .

properties

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tellurium oxide pentahydrate | |

CAS RN |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

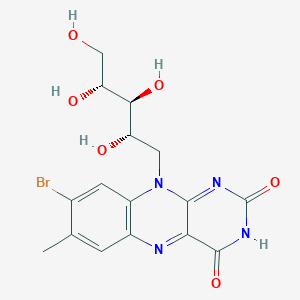

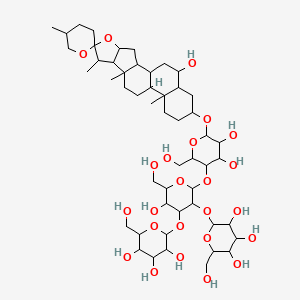

![(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1220748.png)

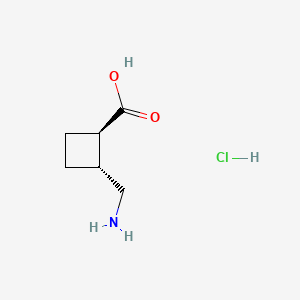

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)